15alpha-Hydroxyestrone

Description

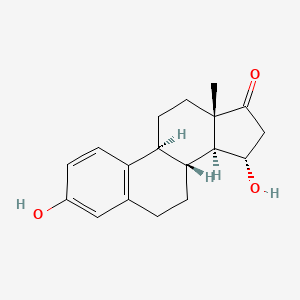

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22O3 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,15S)-3,15-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)17(18)15(20)9-16(18)21/h3,5,8,13-15,17,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,17-,18-/m1/s1 |

InChI Key |

FDFNTZDUOBCJMD-DMHIMHRUSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC2=O)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1C(CC2=O)O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of 15alpha Hydroxyestrone

Enzymatic Catalysis of 15alpha-Hydroxylation

The introduction of a hydroxyl group at the 15-alpha position of the steroid nucleus is a key metabolic step catalyzed by a specific family of enzymes. This hydroxylation reaction is a critical determinant of the biological activity and subsequent metabolic fate of estrogens.

Identification and Characterization of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP2C13)

The enzymatic conversion of estrogens to their 15alpha-hydroxylated metabolites is predominantly carried out by members of the cytochrome P450 (CYP) superfamily. oup.com Extensive research has identified several CYP isoforms involved in this process, with CYP1A1 being a key player. oup.comoup.comnih.gov

Studies involving selectively expressed human CYP isoforms have demonstrated that CYP1A1 possesses a notably high catalytic activity for the 15alpha-hydroxylation of estrogens. oup.comoup.com When 17beta-estradiol (E2) is the substrate, 15alpha-hydroxyestradiol (B1214573) is a major metabolite formed by CYP1A1, second only to 2-hydroxyestradiol. oup.comoup.com However, the rate of 15alpha-hydroxylation of estrone (B1671321) (E1) by CYP1A1 is considerably lower. oup.comoup.com

In addition to CYP1A1, other isoforms also contribute to estrogen metabolism, although their role in 15alpha-hydroxylation is less prominent. For instance, CYP1A2 exhibits the highest activity for 2-hydroxylation of both E2 and E1. nih.govebi.ac.uk CYP1B1 primarily catalyzes the formation of 4-hydroxyestrogens. nih.govebi.ac.uk Several other CYP isoforms, including CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, show low catalytic activity for estrogen 2-hydroxylation. oup.comnih.gov In male rats, the male-specific cytochrome P450 2C13 is responsible for the 15alpha-hydroxylation of estradiol (B170435). oup.com

The following table summarizes the catalytic activities of various human CYP isoforms in the hydroxylation of estradiol and estrone.

| CYP Isoform | Substrate | Major Hydroxylated Metabolites | Notes |

| CYP1A1 | Estradiol (E2) | 2-OH-E2, 15alpha-OH-E2 , 6alpha-OH-E2, 4-OH-E2 | High activity for 15alpha-hydroxylation of E2. oup.comoup.com |

| Estrone (E1) | 2-OH-E1, 4-OH-E1 | Lower rate of 15alpha-hydroxylation compared to E2. oup.comoup.com | |

| CYP1A2 | Estradiol, Estrone | 2-OH-E2, 2-OH-E1, 4-OH-E1 | Highest activity for 2-hydroxylation. nih.govebi.ac.uk |

| CYP1B1 | Estradiol, Estrone | 4-hydroxyestrogens | Predominantly catalyzes 4-hydroxylation. nih.govebi.ac.uk |

| CYP2C13 | Estradiol | 15alpha-hydroxyestradiol | Male-specific isoform in rats. oup.com |

| CYP3A4 | Estradiol, Estrone | 2-OH-E2, 4-OH-E2, 16alpha- and 16beta-hydroxyestrogens | Strong activity for 2-hydroxylation of E2. oup.com |

Regulation of 15alpha-Hydroxylase Activity in Mammalian Systems

The activity of 15alpha-hydroxylase enzymes is subject to regulation in mammalian systems, with factors such as sex, tissue-specific expression, and developmental stage playing significant roles.

In mice, the expression of testosterone (B1683101) 15alpha-hydroxylase (P-450(15)alpha), which is encoded by the Cyp2a4 gene, exhibits sexual dimorphism in the liver. ucla.eduunige.ch The mRNA levels for this enzyme are significantly higher in female mice compared to males, correlating with higher protein levels and enzymatic activity. ucla.edu This difference is attributed to differential mRNA regulation. ucla.edu The expression of the Cyp2a4 gene in the mouse liver also follows a circadian rhythm, regulated by the transcription factor DBP. unige.ch

Furthermore, the regulation of steroid hydroxylase activity can be under genetic control. In female mice, a single autosomal dominant locus, designated Rsh (regulation of steroid hydroxylase), controls the higher testosterone 15alpha-hydroxylase activity in the kidneys of the 129/J strain compared to the BALB/cJ strain. nih.gov This regulation occurs at a pretranslational level. nih.gov

During pregnancy, particularly in the later stages, there is a significant increase in the production of 15alpha-hydroxylated estrogens, indicating a key role for the fetal-placental unit in this process. oup.com The human fetal liver possesses substantial 15alpha-hydroxylase activity. oup.comnih.gov Cigarette smoking has been shown to stimulate the 15alpha-hydroxylation of estradiol in human term placenta, a phenomenon correlated with benzo[a]pyrene (B130552) hydroxylation. ebi.ac.uk

Microbial Estrogen 15alpha-Hydroxylase Activity

Microorganisms, including fungi and bacteria, are capable of performing hydroxylation reactions on steroids, including estrogens. researchfloor.org This microbial transformation is a significant area of research for the production of steroid-based drugs. researchfloor.org

Certain fungi are particularly active in catalyzing hydroxylation reactions, and specific bacterial genera like Pseudomonas, Bacillus, Streptomyces, and Nocardia also exhibit notable hydroxylation activity. researchfloor.org Industrially important microbial hydroxylations include those at the C-11α, C-11β, C-15α, and C-16α positions, which are performed with high yields and enantioselectivity. researchfloor.org

The gut microbiota also plays a crucial role in estrogen metabolism. mdpi.com Intestinal microbes can deconjugate estrogen metabolites that are marked for excretion, allowing them to be reabsorbed into circulation in a biologically active form. mdpi.com This enterohepatic circulation, modulated by microbial enzymes, significantly influences systemic estrogen levels. mdpi.com

Precursor Steroids and Metabolic Flux

The biosynthesis of 15alpha-hydroxyestrone is dependent on the availability of its precursor steroids. The metabolic pathways leading to its formation involve the conversion of other estrogens and androgens.

Formation from Estrone and Estradiol

This compound is directly formed from the hydroxylation of estrone (E1). oup.comoup.com However, the enzymatic activity of CYP1A1 for the 15alpha-hydroxylation of estrone is markedly lower than that for 17beta-estradiol (E2). oup.comoup.com

15alpha-hydroxyestradiol, formed from the 15alpha-hydroxylation of E2, can be subsequently converted to this compound. oup.com This conversion is part of the broader metabolic interplay between different estrogen forms. capes.gov.br Studies have shown that there is a significant interconversion between estrone and estradiol in the body, with the majority of this process occurring in extrahepatic tissues. capes.gov.br

Contribution of Androstenedione (B190577) as a Precursor

Androstenedione, an androgen, serves as a key precursor in the biosynthesis of estrogens. wikipedia.orgwikipedia.orgrupahealth.com It can be converted to estrone by the enzyme aromatase. wikipedia.org This estrone can then undergo 15alpha-hydroxylation to form this compound.

Furthermore, androstenedione itself can be a substrate for 15alpha-hydroxylation. Studies have shown the formation of 15alpha-hydroxyandrostenedione. ebi.ac.uk This hydroxylated androgen can then potentially be converted to 15alpha-hydroxylated estrogens. However, research suggests that 15alpha-hydroxyandrostenedione is not a good precursor for estetrol (B1671307) (15alpha-hydroxyestriol), a downstream metabolite, indicating that the primary pathway for estetrol biosynthesis likely involves the hydroxylation of estradiol sulfate (B86663) and DHEA sulfate in the fetal liver. nih.gov

Tissue and Developmental Specificity of 15alpha-Hydroxylation

The biosynthesis of this compound (15α-OH-E1) is a specific metabolic pathway in estrogen metabolism, characterized by the introduction of a hydroxyl group at the 15-alpha position of the estrone molecule. This hydroxylation is catalyzed by specific enzymes belonging to the cytochrome P450 (CYP) superfamily. nih.govoup.com The expression and activity of these enzymes are not uniform throughout the body but are specific to certain tissues and developmental stages, leading to significant variations in the production of 15α-hydroxylated estrogens. oup.comresearchgate.net

The formation of 15α-OH-E1 is part of a broader metabolic process that also includes the 15α-hydroxylation of estradiol (E2) to form 15α-hydroxyestradiol. oup.com Various human cytochrome P450 isoforms are capable of catalyzing the 15α-hydroxylation of estrogens. For instance, CYP1A1 exhibits high activity for 17beta-estradiol 2-hydroxylation, followed by 15α-hydroxylation. oup.comresearchgate.net Similarly, CYP3A4 has been shown to produce 15α-hydroxylated metabolites. researchgate.net

Fetal-Placental Unit as a Major Site of Production

During human pregnancy, the fetal-placental unit emerges as the principal site for the production of 15α-hydroxylated estrogens. oup.comwho.int This specialized endocrine system involves a metabolic collaboration between the fetus and the placenta to synthesize a variety of steroid hormones that are crucial for maintaining pregnancy. nih.gov

The fetal liver, in particular, is a key organ with substantial 15α-hydroxylase activity. oup.comhormonebalance.org It hydroxylates estrogen precursors that are synthesized and circulate within the fetal compartment. researchgate.netnih.gov The primary precursors for placental estrogen biosynthesis are C19 steroids, notably dehydroepiandrosterone (B1670201) sulfate (DHEAS), which is produced in large quantities by the fetal adrenal glands. nih.govoup.com This DHEAS, along with estradiol sulfate, is transported to the fetal liver where it can undergo 15α-hydroxylation. researchgate.netnih.gov

While the placenta is central to estrogen production, primarily through the aromatization of androgen precursors, it relies on the fetus for specific hydroxylation steps, as it lacks certain enzymes like 16-hydroxylase and has limited 15α-hydroxylase activity. nih.govhormonebalance.org The 15α-hydroxylated precursors formed in the fetal liver can then be further metabolized. This entire process underscores the concept of the "feto-placental unit," where the distinct enzymatic capacities of the fetus and placenta are complementary and essential for the unique steroid profile of pregnancy. nih.gov The significance of this pathway during gestation is highlighted by the presence of large amounts of 15α-hydroxyestrone in human feces during pregnancy. oup.com Furthermore, 15α-hydroxylation is a critical step in the biosynthesis of estetrol (E4), another estrogen produced exclusively during pregnancy by the fetal liver. nih.govwikipedia.org

Presence in Other Mammalian Tissues (e.g., Adrenal Gland, Liver, Brain)

Outside of the fetal-placental unit, the capacity for 15α-hydroxylation of estrogens has been identified in several other mammalian tissues, although the activity levels and significance can vary.

Adrenal Gland : A notable level of estrogen 15α-hydroxylase activity has been found in the human adrenal gland. oup.com The fetal adrenal cortex is particularly active, producing vast amounts of the precursor DHEAS, which is essential for the feto-placental production of estrogens. nih.gov

Liver : The human fetal liver is a primary site for this metabolic reaction. oup.comhormonebalance.orgnih.gov In contrast, studies using microsomes from non-fetal human liver have detected little to no 15α-hydroxylated metabolites, suggesting that this specific pathway is developmentally regulated and less significant in the adult human liver. oup.com However, in other mammals, the liver can be a major site of 15α-hydroxylation. For example, it is a significant metabolic pathway in the liver of male rats. oup.com

Brain : Cytochrome P450 enzymes that metabolize estrogens, including those potentially involved in 15α-hydroxylation, are expressed in the brain. oup.comresearchgate.net This allows for the local formation of hydroxylated estrogens within brain tissue. oup.com These locally produced metabolites may exert specific biological effects within the central nervous system. oup.com

Data Tables

Table 1: Key Tissues in 15alpha-Hydroxylation of Estrogens

| Tissue | Role in 15alpha-Hydroxylation | Developmental Stage | Citation |

| Fetal Liver | Primary site of 15α-hydroxylation of estrogen precursors (e.g., Estradiol Sulfate, DHEAS). | Fetal | oup.comhormonebalance.orgnih.gov |

| Fetal Adrenal Gland | Produces large quantities of DHEAS, a key precursor for estrogen synthesis. Also exhibits 15α-hydroxylase activity. | Fetal | oup.comnih.gov |

| Placenta | Aromatizes C19 precursors from the fetus and mother to produce estrogens; relies on fetal hydroxylation. | Pregnancy | nih.govhormonebalance.org |

| Adult Adrenal Gland | Contains estrogen 15α-hydroxylase activity. | Adult | oup.com |

| Adult Liver (Human) | Little to no detectable 15α-hydroxylase activity. | Adult | oup.com |

| Brain | Expresses CYP450 enzymes capable of local estrogen hydroxylation. | All stages | oup.comresearchgate.net |

Table 2: Cytochrome P450 Isoforms in 15alpha-Hydroxylation

| Enzyme | Substrate(s) | Role in 15alpha-Hydroxylation | Citation |

| CYP1A1 | Estradiol, Estrone | Catalyzes 15α-hydroxylation, secondary to 2-hydroxylation. | oup.comresearchgate.netebi.ac.uk |

| CYP3A4 | Estradiol, Estrone | Catalyzes the formation of 15α-hydroxylated metabolites. | researchgate.net |

| CYP2C13 (Rat) | Estradiol | Male-specific enzyme responsible for 15α-hydroxylation in rat liver. | oup.com |

Metabolic Fate and Conjugation Pathways of 15alpha Hydroxyestrone

Conjugation with Glucosaminides

A significant metabolic pathway for 15α-hydroxyestrone is conjugation with N-acetylglucosamine to form glucosaminides. Research has demonstrated the synthesis of 15-N-acetylglucosaminides of 15α-hydroxyestrone. nih.gov These conjugates can be hydrolyzed by the enzyme β-N-acetylglucosaminidase. nih.gov In studies of women with biliary drainage who were administered 15α-hydroxyestrone-3-sulfate-15-N-acetylglucosaminide, a notable portion of the metabolites in both bile and urine were identified as sulfo-N-acetylglucosaminides (SGNAc) and N-acetylglucosaminides (GNAc) of 15α-hydroxyestrone and 15α-hydroxyestradiol. oup.com Specifically, in the bile, SGNAc of these two steroids accounted for approximately 62-65% of the tritium-labeled metabolites, with an additional 2-12% present as GNAc. oup.com In urine, the SGNAc of 15α-hydroxyestrone and 15α-hydroxyestradiol averaged 18%, while GNAc accounted for 2-6%. oup.com These findings highlight the importance of glucosaminidation in the metabolism and excretion of 15α-hydroxyestrone.

Potential for Sulfonation and Glucuronidation

In addition to glucosaminidation, 15α-hydroxyestrone can undergo sulfonation and glucuronidation, which are common phase II conjugation reactions that increase the water solubility of steroids, preparing them for excretion. nih.gov While specific studies focusing solely on the sulfonation and glucuronidation of 15α-hydroxyestrone are limited, the general metabolism of estrogens involves these pathways extensively. wikipedia.orgnih.gov For instance, after the administration of a labeled precursor, 15α-hydroxyestrone-3-sulfate was identified as a biliary metabolite, constituting 1-6% of the metabolites. oup.com However, glucosiduronates of 15α-hydroxyestrone were virtually absent in the bile in the same study. oup.com In contrast, urinary metabolites included about 5% glucosiduronates of 15α-hydroxyestrone and 15α-hydroxyestradiol. oup.com This suggests that while both sulfonation and glucuronidation are potential pathways, their relative importance may differ between biliary and urinary excretion routes. The presence of sulfo-N-acetylglucosaminides of 15α-hydroxyestrone in late pregnancy urine further supports the role of sulfation in its metabolism. nih.gov

Interconversion with 15α-Hydroxyestradiol

The metabolic fate of 15α-hydroxyestrone is also linked to its interconversion with 15α-hydroxyestradiol. This reversible reaction is catalyzed by hydroxysteroid dehydrogenase (HSD) enzymes. nih.gov The synthesis of 15α-hydroxyestrone 15-N-acetylglucosaminide has been achieved from the corresponding 15α-hydroxyestradiol derivative through oxidation. nih.gov Studies have shown that after administering labeled 15α-hydroxyestrone-3-sulfate-N-acetylglucosaminide, both 15α-hydroxyestrone and 15α-hydroxyestradiol conjugates are found in the bile and urine. oup.com This indicates an in vivo interconversion between the two compounds. The presence of both 15α-hydroxyestrone and 15α-hydroxyestradiol metabolites following the administration of a single precursor underscores the dynamic equilibrium between these two estrogens.

Excretion Pathways

The conjugated forms of 15α-hydroxyestrone are primarily eliminated from the body through biliary and urinary excretion. Following the intraduodenal administration of labeled 15α-hydroxyestrone-3-sulfate-N-acetylglucosaminide to subjects with biliary drainage, approximately 20-33% of the dose was recovered in the urine and 36-56% in the bile within 48 hours. oup.com The primary forms excreted in the bile were sulfo-N-acetylglucosaminides and N-acetylglucosaminides of 15α-hydroxyestrone and 15α-hydroxyestradiol. oup.com In the urine, these conjugates were also present, although in smaller proportions, alongside glucosiduronates. oup.com During late pregnancy, 15α-hydroxyestrone is found in feces, and its conjugates, N-acetylglucosaminides and sulfo-N-acetylglucosaminides, are present in urine. nih.govoup.com The intestinal microflora plays an active role in the metabolism of these estrogens, as evidenced by increased fecal excretion of conjugated estrogens, including 15α-hydroxyestrone, following ampicillin (B1664943) administration. nih.govebi.ac.uk

Table 1: Biliary and Urinary Metabolites of Intraduodenally Administered 15α-Hydroxyestrone-3-sulfate-N-acetylglucosaminide in Two Subjects (JG and MC) oup.com

| Metabolite | Percentage in Bile (JG) | Percentage in Bile (MC) | Percentage in Urine (JG) | Percentage in Urine (MC) |

| Sulfo-N-acetylglucosaminides (SGNAc) of 15α-OHE1 and 15α-OHE2 | ~65% | ~62% | ~18% (average) | ~18% (average) |

| N-acetylglucosaminides (GNAc) of 15α-OHE1 and 15α-OHE2 | ~2% | ~12% | ~2% | ~6% |

| 15α-Hydroxyestrone-3-sulfate | ~1% | ~6% | Not Detected | Not Detected |

| Glucosiduronates (GA) of 15α-OHE1 and 15α-OHE2 | Virtually None | Virtually None | ~5% | ~5% |

Molecular Interactions and Biological Activity of 15alpha Hydroxyestrone

Estrogen Receptor (ER) Binding Characteristics

The affinity and kinetics of 15alpha-hydroxyestrone's binding to the two main estrogen receptor subtypes, ERα and ERβ, are crucial determinants of its estrogenic or antiestrogenic potential. These receptors, while products of different genes, share structural homology but can trigger distinct downstream signaling events. nih.gov

Comprehensive studies have been conducted to determine the binding affinities of a wide array of endogenous estrogen metabolites for the human ERα and ERβ subtypes. oup.com While estradiol (B170435) (E2) binds with high and roughly equal affinity to both ERα and ERβ, its various metabolites exhibit a range of binding preferences. oup.com

Research indicates that metabolites hydroxylated on the D-ring of the steroid, such as this compound, generally show a preferential binding affinity for ERβ over ERα. oup.com This is in contrast to other metabolites like estrone (B1671321) (E1) and 2-hydroxyestrone (B23517), which tend to bind preferentially to ERα. oup.com A comprehensive analysis of over 50 steroidal analogs of estradiol and estrone revealed that D-ring metabolites, as a group, have a distinct preference for human ERβ. oup.comnih.gov This differential binding suggests that the metabolic conversion of primary estrogens can lead to unique physiological functions by selectively activating either the ERα or ERβ signaling pathways in various tissues. nih.gov

Table 1: Comparative Estrogen Receptor Binding Affinity of this compound

| Compound | Target Receptor | Relative Binding Affinity (RBA%)* | Binding Preference |

| This compound | Human ERα | Data not explicitly detailed | ERβ Preferential |

| Human ERβ | Data not explicitly detailed | ||

| Estradiol (E2) (Reference) | Human ERα | 100 | Equal |

| Human ERβ | 100 | ||

| Estrone (E1) (Reference) | Human ERα | ~16 | ERα Preferential |

| Human ERβ | ~6.5 |

*Qualitative assessment based on the findings that D-ring metabolites preferentially bind to ERβ. oup.com Specific quantitative RBA values for this compound were not detailed in the cited abstracts. Reference values for E2 and E1 are provided for comparison. wikipedia.org

The duration of a ligand-receptor interaction, governed by its dissociation kinetics (koff, or off-rate), is a critical factor in determining the ultimate biological response. nih.govnih.gov A slow dissociation rate, corresponding to a long residence time at the receptor, can lead to a sustained signal, whereas a rapid dissociation results in a more transient effect. nih.gov For instance, the dissociation rate of the ERα complex from its DNA response element has been measured, indicating that the stability of this interaction is key to gene regulation. nih.gov

The specificity of an estrogen metabolite for ERα or ERβ is dictated by its three-dimensional structure and how it fits into the ligand-binding pocket of each receptor subtype. Although the ligand-binding domains of ERα and ERβ are highly similar, minor differences in their amino acid composition create subtle but significant variations in the shape and properties of the pocket. oup.com

For this compound, the key structural determinant for its binding characteristics is the presence and position of the hydroxyl group at the C15α position on the D-ring of the steroid nucleus. oup.com Computational and quantitative structure-activity relationship (QSAR) analyses have shown that modifications on the D-ring are a major factor influencing preferential binding to ERβ. oup.comnih.gov Modeling studies of the related compound 15α-hydroxy-estradiol in the lamprey ER, which has unique structural features, show that the 15α-hydroxyl group can form a specific hydrogen bond with a methionine residue (Met-409) in the receptor's binding pocket, an interaction distinct from that observed in human ERα. oup.com This highlights how a single hydroxyl group on the D-ring can critically influence the interaction and stabilization of the ligand-receptor complex, thereby driving subtype specificity.

Comparative Biological Potency with Other Estrogen Metabolites

The biological potency of estrogen metabolites is a critical factor in understanding their physiological and pathological roles. The activity of these compounds is often compared to the primary estrogen, estradiol, and its other principal metabolites.

Comparison with 2-Hydroxyestrone and 16alpha-Hydroxyestrone (B23248)

The metabolism of estrogens can proceed along several pathways, with the 2-hydroxylation and 16α-hydroxylation routes being predominant. These pathways lead to the formation of 2-hydroxyestrone and 16α-hydroxyestrone, respectively, which exhibit markedly different biological activities.

2-Hydroxyestrone is generally considered to have low estrogenic activity and is often referred to as a "good" estrogen metabolite. researchgate.net It has weak hormonal potency and some studies suggest it may even have anti-estrogenic effects. wikipedia.org In contrast, 16α-hydroxyestrone is a potent estrogen, with activity comparable to that of estrone. wikipedia.orgebi.ac.uk This metabolite has been associated with increased cell proliferation and is considered a "strong" estrogen. researchgate.netrupahealth.com

Research indicates that 15α-hydroxyestrone has very weak uterotropic activity. oup.com While direct quantitative comparisons of the estrogenic potency of 15α-hydroxyestrone with 2-hydroxyestrone and 16α-hydroxyestrone are not extensively detailed in the available research, the characterization of 15α-hydroxyestrone as weakly active places it in contrast to the potent nature of 16α-hydroxyestrone.

The balance between the formation of these different metabolites is considered significant. For instance, a higher ratio of 2-hydroxyestrone to 16α-hydroxyestrone has been prospectively associated with a reduced risk of breast cancer in premenopausal women. researchgate.net

| Estrogen Metabolite | Relative Estrogenic Potency | Key Characteristics |

|---|---|---|

| 2-Hydroxyestrone | Low | Considered a "weak" or "good" estrogen metabolite; may have anti-estrogenic properties. wikipedia.org |

| 16alpha-Hydroxyestrone | High | Potent estrogen, comparable to estrone; promotes cell proliferation. wikipedia.orgebi.ac.uk |

| This compound | Very Weak | Exhibits minimal uterotropic activity. oup.com |

Differential Effects on Cellular Processes (e.g., Gene Expression)

The diverse biological activities of estrogen metabolites are rooted in their differential interactions with estrogen receptors (ERs), which in turn modulate the expression of target genes and influence various cellular processes. nih.gov There are two main subtypes of nuclear estrogen receptors, ERα and ERβ, which can have different tissue distributions and can mediate different cellular responses. oup.com

16α-Hydroxyestrone is a potent estrogen that binds to the estrogen receptor and can stimulate cellular proliferation. researchgate.netwikipedia.org Notably, its binding to the estrogen receptor has been reported to be covalent and irreversible, which may contribute to its strong and prolonged estrogenic effects. wikipedia.orgebi.ac.uk This sustained activation can lead to the continuous expression of estrogen-responsive genes involved in cell growth.

In contrast, 2-hydroxyestrone has a much lower binding affinity for the estrogen receptor and is considered to have low hormonal potency. wikipedia.orgoup.com Its impact on gene expression is consequently weaker compared to more potent estrogens like estradiol and 16α-hydroxyestrone.

Information regarding the specific effects of 15α-hydroxyestrone on gene expression is limited in the provided search results. However, its characterization as having very weak uterotropic activity suggests that its ability to bind to estrogen receptors and subsequently modulate gene expression is significantly lower than that of potent estrogens like 16α-hydroxyestrone. oup.com The process of hydroxylation at different positions on the estrone molecule clearly leads to metabolites with distinct abilities to interact with cellular machinery and regulate gene expression, thereby resulting in different physiological outcomes.

| Estrogen Metabolite | Effect on Estrogen Receptor (ER) Binding | Impact on Cellular Proliferation | Influence on Gene Expression |

|---|---|---|---|

| 2-Hydroxyestrone | Low affinity. wikipedia.orgoup.com | Low. researchgate.net | Weakly estrogenic. wikipedia.orgoup.com |

| 16alpha-Hydroxyestrone | High affinity; binding can be covalent and irreversible. wikipedia.orgebi.ac.uk | High; promotes proliferation. researchgate.net | Potent activator of estrogen-responsive genes. wikipedia.org |

| This compound | Implied low affinity due to weak biological activity. oup.com | Very weak uterotropic activity. oup.com | Limited information available, but expected to be a weak modulator. |

Compound Names Mentioned:

this compound

16alpha-hydroxyestrone

17beta-estradiol

2-Hydroxyestradiol

2-hydroxyestrone

Aromatase

Cholesterol

Estradiol

Estrone

Pregnenolone

Advanced Analytical Methodologies for Detection and Quantification of 15alpha Hydroxyestrone

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for steroid hormone analysis, offering high specificity and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary and Tissue Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the comprehensive profiling of steroid metabolites in urine and tissues. nih.govoup.com While considered a 'gold standard' for serum steroid analysis, its application to urine and tissue often involves extensive sample preparation, which can be laborious. nih.gov

For the analysis of estrogen metabolites like 15α-Hydroxyestrone, a derivatization step is typically required to improve the volatility and thermal stability of the compounds for GC analysis. unito.it A common derivatization process involves the use of reagents like methoxylamine HCl and trimethylsilyl (B98337) imidazole. restek.com One study detailed a GC-MS method for an extensive panel of urinary estrogens where the dried residue was reconstituted with a derivatizing solution of MSTFA/NH4I/dithioerythritol and heated. unito.it Another method for urinary estrogen analysis in postmenopausal women utilized a two-phase extractive ethoxycarbonylation followed by pentafluoropropionyl derivatization. nih.gov

The identification of 15α-hydroxyestrone (15α-OH-E1) formed from estrone (B1671321) by human cytochrome P450 isoforms has been confirmed by GC/MS analysis of collected HPLC fractions. oup.com In one study, the collected HPLC fraction containing co-eluted compounds, including 15α-OH-E2, was derivatized to trimethylsilyl (TMS) derivatives before GC/MS analysis for definitive identification. oup.com GC-MS is particularly valuable for separating and identifying isomers, which is critical in steroid analysis where multiple metabolites have similar structures. oup.com

Despite its power, GC-MS methods for steroid analysis can be complex and require specialized expertise, making them less suitable for routine clinical laboratory use. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for quantifying endogenous steroid hormones due to its high sensitivity, specificity, and simplified sample preparation compared to GC-MS. nih.govbiorxiv.org This technique is particularly advantageous for analyzing a wide spectrum of estrogen metabolites simultaneously from a single, small-volume sample. nih.gov

The development of LC-MS/MS methods has enabled the measurement of numerous estrogen metabolites, including 15α-Hydroxyestrone, in various biological matrices such as urine, serum, plasma, and tissue. biorxiv.orgnih.govfrontiersin.org To overcome the challenge of low ionization efficiency of estrogens, derivatization is often employed to enhance sensitivity. researchgate.net Dansyl chloride is a frequently used derivatizing agent that improves the ionization efficiency of phenolic steroids, allowing for detection at very low concentrations. nih.govresearchgate.net This derivatization has been shown to significantly increase sensitivity, in some cases by 2 to 100-fold. capes.gov.br

Recent advancements have focused on developing highly sensitive LC-MS/MS methods for populations with low estrogen levels. nih.gov These methods often incorporate analyte-specific stable heavy isotope internal standards to correct for matrix effects and improve accuracy and precision. biorxiv.orgbiorxiv.org The use of such standards is crucial when dealing with complex matrices like stool. biorxiv.org

The versatility of LC-MS/MS allows for its adaptation to various sample types, including serum, saliva, and dried blood spots, making it a powerful tool for both clinical diagnostics and research. nih.gov

Immunoanalytical Approaches (e.g., Immunoaffinity Extraction)

Immunoanalytical methods, particularly those involving immunoaffinity extraction, offer a high degree of selectivity for the isolation of specific analytes from complex biological samples. nih.gov This selectivity is achieved through the use of antibodies that bind specifically to the target molecule or a group of structurally related molecules.

A method for quantifying 15α-hydroxyestrogens (15α-OHEs), including 15α-Hydroxyestrone, in rat urine has been established using immunoaffinity column extraction followed by HPLC with electrochemical detection. nih.gov In this method, specific antisera are raised against haptens of the target estrogens, such as 15α-hydroxyestrone, which are then used to create immunoaffinity columns. researchgate.net

The primary advantage of immunoaffinity extraction is its ability to effectively remove interfering compounds from the sample matrix. nih.gov This cleanup step is critical, especially when followed by techniques like electrospray mass spectrometry, as it reduces matrix-induced ionization suppression and lowers detection limits. nih.gov For instance, the use of immunoextraction prior to LC/ESI-MS analysis of estrogens in wastewater resulted in excellent recoveries and high precision. nih.gov

In the validated method for urinary 15α-OHEs, the immunoaffinity column demonstrated a linear range for quantification and good accuracy. nih.gov This approach provides a valuable tool for characterizing the in vivo metabolic profile of 15α-OHEs. nih.gov

Methodological Considerations for Accurate Steroid Metabolite Profiling

Achieving accurate and reliable quantification of steroid metabolites like 15α-Hydroxyestrone requires careful consideration of several methodological factors, from sample handling to method validation.

Sample Preparation and Matrix Effects

Sample preparation is a critical step in steroid analysis, aimed at extracting the analytes of interest and removing interfering substances from the biological matrix. nih.gov Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. ut.ee For conjugated steroids, an enzymatic hydrolysis step using enzymes like β-glucuronidase/arylsulfatase is often included to measure the total steroid concentration. nih.govmdpi.com

Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, represent a significant challenge in LC-MS based analysis. psu.edulongdom.org These effects can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the results. longdom.org The complexity of the biological matrix, such as serum, plasma, or urine, dictates the extent of the matrix effect. psu.edu

To mitigate matrix effects, various strategies are employed. These include thorough sample cleanup using techniques like SPE, which can separate analytes from matrix components. ut.eepsu.edu The use of stable isotope-labeled internal standards that co-elute with the analyte is a widely accepted approach to compensate for matrix effects and improve the accuracy of quantification. biorxiv.org Additionally, optimizing chromatographic conditions to separate the analyte from interfering matrix components is crucial. researchgate.net

Validation Parameters: Limits of Detection and Quantification, Accuracy, Precision

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. mdpi.com Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.comlongdom.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mdpi.com For 15α-hydroxyestrogens, methods have been developed with LOQs in the low nanogram per milliliter (ng/mL) range and even down to the picogram per milliliter (pg/mL) level in highly sensitive LC-MS/MS assays. nih.govmdpi.com One study reported a detection limit of 0.047 ng for 15α-hydroxyestrone in rat urine using immunoaffinity extraction. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a known amount of the analyte into a blank matrix. longdom.org For methods analyzing steroid hormones, accuracy is typically expected to be within ±15-20% of the nominal value. frontiersin.orgmdpi.com A validated method for urinary 15α-OHEs reported an accuracy of 97-109%. nih.gov

Precision: Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). frontiersin.orglongdom.org Precision is evaluated at two levels: intra-assay (within-run) and inter-assay (between-run) precision. For bioanalytical methods, a CV of ≤15% is generally considered acceptable, except at the LOQ where it may be ≤20%. frontiersin.orgmdpi.com

The table below summarizes the validation parameters for a selection of analytical methods used for the determination of estrogen metabolites.

| Parameter | Method | Matrix | Finding | Citation |

| LOD/LOQ | Immunoaffinity extraction-HPLC | Rat Urine | LOD for 15α-hydroxyestrone: 0.047 ng | nih.gov |

| GC-MS | Urine | LOQ: 0.02 to ~0.1 ng/ml for most estrogens | nih.gov | |

| LC-MS/MS | Human Urine | LOD: 0.04–0.28 ng/mL; LOQ: 0.14–0.92 ng/mL | mdpi.com | |

| LC-MS/MS | Human Serum | LOD: 0.11–0.35 ng/mL; LOQ: 0.38–1.18 ng/mL | mdpi.com | |

| Accuracy | Immunoaffinity extraction-HPLC | Rat Urine | 97-109% for three 15α-OHEs | nih.gov |

| GC-MS | Urine | 91.4 to 108.5% | nih.gov | |

| LC-MS/MS | Human Serum & Tissue | 98%-126% | frontiersin.org | |

| Precision (CV%) | Immunoaffinity extraction-HPLC | Rat Urine | Intra-assay CV: ≤20.6% | nih.gov |

| GC-MS | Urine | 1.4 to 10.5% | nih.gov | |

| LC-MS/MS | Human Serum & Tissue | Intra-assay CV: <15%; Inter-assay CV: <11% | frontiersin.org |

Challenges in Specificity and Interference

The accurate detection and quantification of 15α-Hydroxyestrone are complicated by significant challenges in analytical specificity and interference from other molecules. These challenges are rooted in the structural similarity of estrogen metabolites and the complex nature of the biological samples in which they are measured. nih.govnih.gov Overcoming these hurdles is critical for obtaining reliable data in research and clinical settings.

The primary challenges can be categorized into two main areas: lack of specificity due to cross-reactivity and isobaric interference, and signal disruption from matrix effects.

Specificity and Cross-Reactivity

Specificity is the ability of an analytical method to differentiate and quantify a target analyte in the presence of other, similar compounds. For 15α-Hydroxyestrone, the main specificity challenge comes from its close structural relationship to other estrogen metabolites.

In immunoassays , which rely on antibody-antigen binding, specificity is a major concern. nih.gov Antibodies developed to bind to 15α-Hydroxyestrone may also bind to other estrogens with similar chemical structures (epitopes), a phenomenon known as cross-reactivity. annlabmed.org For example, metabolites like 16α-hydroxyestrone (an isomer) and estriol (B74026) are structurally very similar, and even minor differences in antibody production can lead to significant cross-reactivity, resulting in falsely elevated measurements. nih.govtandfonline.com Competitive immunoassays, often used for small molecules like steroids, are particularly susceptible to this type of interference. nih.govannlabmed.org

In mass spectrometry (MS) , the challenge arises from isobaric interference. Isobaric compounds have the same nominal mass and can be indistinguishable by a mass spectrometer alone. researchgate.netresearchgate.net Several estrogen metabolites are isomers of 15α-Hydroxyestrone, meaning they share the same chemical formula and, therefore, the same mass. When analyzed by tandem mass spectrometry (MS/MS), these isomers can sometimes produce identical or very similar fragment ions, further complicating their differentiation. nih.govnih.gov Effective chromatographic separation prior to MS detection is therefore essential to resolve these isobaric interferents. nih.govresearchgate.net

Additionally, derivatization techniques used to enhance the sensitivity of estrogen analysis in LC-MS/MS can sometimes compromise specificity. nih.gov For instance, dansyl chloride, a common derivatizing agent, can cause all derivatized estrogens to produce the same primary product ion, making it impossible to distinguish them without excellent chromatographic separation. nih.govnih.gov

| Potential Isobaric Interferents for 15α-Hydroxyestrone | Molecular Formula | Notes on Interference |

| 2-Hydroxyestrone (B23517) | C₁₈H₂₂O₃ | Isomer; requires chromatographic separation for differentiation in MS-based methods. |

| 4-Hydroxyestrone (B23518) | C₁₈H₂₂O₃ | Isomer; requires chromatographic separation for differentiation in MS-based methods. |

| 16α-Hydroxyestrone | C₁₈H₂₂O₃ | Isomer and precursor to Estriol; high potential for cross-reactivity in immunoassays and isobaric interference in MS. nih.govresearchgate.net |

| 16β-Hydroxyestrone | C₁₈H₂₂O₃ | Isomer; requires chromatographic separation for differentiation in MS-based methods. |

| 16-Ketoestradiol | C₁₈H₂₂O₃ | Isomer; requires chromatographic separation for differentiation in MS-based methods. |

Interference from Matrix Effects

Matrix effects are a significant source of interference in methods that use electrospray ionization (ESI), a common technique in LC-MS/MS. cdc.govnih.gov These effects occur when co-eluting compounds from the biological sample (e.g., salts, lipids, proteins in plasma, or other endogenous substances in urine) alter the ionization efficiency of the target analyte. chromatographyonline.comresearchgate.net This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification. cdc.govnih.gov

The composition of a biological matrix is highly complex and can vary between individuals and sample types, making matrix effects difficult to predict and control. cdc.govresearchgate.net For example, the analysis of 15α-Hydroxyestrone in serum may experience significant ion suppression from phospholipids (B1166683) that co-elute from the sample preparation process. researchgate.net

Several strategies are employed to mitigate these challenges, as summarized in the table below.

| Challenge | Affected Methodology | Description | Common Mitigation Strategies |

| Cross-Reactivity | Immunoassays (ELISA, RIA) | Structurally similar metabolites (e.g., other hydroxyestrones) bind to the assay antibody, causing falsely elevated results. nih.govannlabmed.org | Use of highly specific monoclonal antibodies; sample pre-treatment with solvent extraction to remove some interferents. nih.govnih.gov |

| Isobaric Interference | Mass Spectrometry (LC-MS/MS) | Different compounds with the same mass (isomers) cannot be distinguished by the mass detector alone. researchgate.netresearchgate.net | High-resolution chromatographic separation (e.g., HPLC, UHPLC) to separate isomers before they enter the mass spectrometer. nih.govnih.gov |

| Matrix Effects (Ion Suppression/Enhancement) | Mass Spectrometry (LC-MS/MS) | Co-eluting substances from the sample matrix (e.g., lipids, salts) interfere with the analyte's ionization, leading to inaccurate quantification. cdc.govnih.gov | Thorough sample clean-up (e.g., solid-phase extraction); optimization of chromatography to separate analyte from matrix components; use of stable isotope-labeled internal standards. cdc.govchromatographyonline.com |

Ultimately, the development of robust and reliable analytical methods for 15α-Hydroxyestrone requires careful validation that specifically addresses these potential interferences. unito.it This includes rigorous testing for antibody cross-reactivity in immunoassays and the use of appropriate internal standards and chromatographic techniques to overcome isobaric interference and matrix effects in LC-MS/MS methods. nih.govcdc.gov

Physiological and Pathophysiological Roles of 15alpha Hydroxyestrone

Role in Pregnancy and Fetal-Maternal Physiology

15alpha-Hydroxyestrone is an estrogen metabolite particularly significant during human pregnancy. Its presence and concentration are intrinsically linked to the unique endocrine environment established by the feto-placental unit.

The production of 15alpha-hydroxylated estrogens, including this compound, is predominantly a fetal process. nih.govnih.gov Research involving the infusion of labeled steroid precursors into both maternal and fetal circulations has demonstrated that the 15alpha-hydroxylase enzyme responsible for this specific hydroxylation is mainly of fetal origin. nih.govcdnsciencepub.com When precursors like 17beta-estradiol were injected into the mother, the subsequent yield of 15alpha-hydroxylated estrogens in maternal urine was remarkably low. nih.govcdnsciencepub.com This strongly indicates that the fetal liver is the primary site for the 15alpha-hydroxylation of estrogens, a key metabolic pathway active during gestation. nih.govscilit.com

Once synthesized in the fetal compartment, this compound and related metabolites cross into the maternal circulation and are subsequently processed and excreted in the mother's urine. nih.govcdnsciencepub.com Studies analyzing maternal urine after the administration of 15alpha-hydroxyestradiol (B1214573) have identified the specific conjugated forms in which these estrogens are eliminated. The majority of metabolites are not excreted in their free form but as N-acetylglucosaminides and sulfates. oup.com

A significant portion of these metabolites are excreted as 15-N-acetylglucosaminides (35%) and 3-sulfate-15-N-acetylglucosaminides (21%) of both this compound and 15alpha-hydroxyestradiol. oup.com Glucosiduronates represent a smaller but notable fraction of the excreted metabolites (14%). oup.com This pattern of extensive conjugation highlights the complex metabolic processing that occurs before elimination and underscores why conventional enzymatic assays may not reliably measure these compounds in pregnancy urine. oup.com

Maternal Urinary Metabolites of 15alpha-Hydroxyestradiol

| Metabolite Conjugate Type | Percentage of Total Radioactivity Excreted | Corresponding Aglycones |

| 15-N-acetylglucosaminides | 35% | 15α-Hydroxyestrone, 15α-Hydroxyestradiol |

| 3-sulfate-15-N-acetylglucosaminides | 21% | 15α-Hydroxyestrone, 15α-Hydroxyestradiol |

| Glucosiduronates | 14% | 15α-Hydroxyestrone, 15α-Hydroxyestradiol, Estetrol (B1671307) |

This compound is a crucial intermediary in the biosynthetic pathway of estetrol (E4), an estrogen unique to pregnancy. nih.gov Estetrol is considered a marker of fetal well-being. wikipedia.org Isotope labeling studies have elucidated this pathway, showing that after infusing labeled precursors into the fetus, this compound (15E1) is isolated as a metabolite alongside estetrol. nih.govcdnsciencepub.com The data confirm that estetrol is derived from fetal precursors and that this compound is a step in this specific fetal steroidogenic pathway. nih.gov

While human studies have been central to understanding the role of 15alpha-hydroxylated estrogens, animal models have also provided insights into estrogen production during pregnancy. The pregnant mare, for instance, is noted for excreting considerable amounts of estrogens, presenting a subject for studying estrogen biosynthesis in a non-human model. nih.gov However, the available research literature primarily focuses on the elucidation of these pathways in humans, with direct animal model studies on the specific functions of this compound in pregnancy-related processes being less detailed.

Implications in Endocrine Systems Beyond Reproduction

The function of this compound outside of the reproductive context, particularly pregnancy, is not well-elucidated. Estrogens, in general, have pleiotropic effects, acting on numerous tissues, including the male reproductive system, from fetal life into adulthood. nih.gov While metabolites such as 15alpha-hydroxyestradiol have been detected in the urine of non-pregnant women, their specific physiological roles in non-gestational states remain an area for further investigation. nih.gov The vast majority of research has centered on its significance as a product of the fetal-placental unit.

Association with Altered Steroid Profiles in Specific Physiological States (e.g., Preeclampsia)

Alterations in steroid hormone profiles are associated with complications of pregnancy, such as preeclampsia. nih.govmdpi.com Preeclampsia is characterized by hypertension and endothelial dysfunction and is linked to placental dysfunction. oup.comendocrine-abstracts.org Studies have shown that women with preeclampsia exhibit significantly altered levels of sex steroids compared to those with normotensive pregnancies. nih.govmdpi.comendocrine-abstracts.org

Specifically concerning 15-hydroxylated estrogens, research has noted that in patients with preeclamptic toxemia, levels of the related compound 15alpha-hydroxyestriol can become subnormal. nih.gov While not this compound itself, this finding points to a potential dysregulation of the fetal 15-hydroxylation pathway in this condition. nih.gov More broadly, women who develop preeclampsia show lower levels of estradiol (B170435) and estrone (B1671321) and abnormal ratios of estrogen precursors to products, suggesting impaired placental aromatase activity long before a clinical diagnosis is made. nih.govnews-medical.net This disruption in the delicate balance of steroidogenesis underscores the potential for estrogen profiles, including fetal-specific metabolites, to serve as indicators of placental and fetal health. nih.govnih.gov

Computational and Structural Biology Approaches in 15alpha Hydroxyestrone Research

Molecular Modeling of Estrogen Receptor-Ligand Complexes

Molecular modeling is a cornerstone of computational research on 15alpha-Hydroxyestrone, providing a detailed picture of how it interacts with its primary targets, the estrogen receptors (ERα and ERβ).

Homology Modeling and Protein-Ligand Docking

Protein-ligand docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method is crucial for understanding the binding mode of this compound within the ligand-binding domain (LBD) of estrogen receptors.

In cases where the experimental three-dimensional structure of a target receptor is not available, homology modeling can be employed. This technique builds a theoretical 3D model of a protein using the known structure of a homologous protein as a template. nih.govnih.gov Given the high sequence homology between estrogen receptor subtypes and across different species, homology modeling can generate reliable models for docking studies. nih.govnih.gov For instance, the crystal structure of human ERα can be used as a template to model the ERs of other species, facilitating interspecies comparisons of ligand interactions. nih.gov

The docking process involves placing the 3D structure of this compound into the binding site of the ER LBD. Sophisticated algorithms then explore various possible conformations and orientations of the ligand, calculating a score for each pose to estimate the binding affinity. nih.gov Validation of the docking protocol is a critical first step, often achieved by redocking a known co-crystallized ligand and confirming that the program can accurately reproduce its experimental binding pose, typically measured by a low root-mean-square deviation (RMSD) value (ideally <2.0 Å). mdpi.commdpi.com

Docking studies of estrogen derivatives in the ERα LBD reveal key interactions that stabilize the complex. The phenolic A-ring of the steroid is typically anchored at one end of the binding pocket through hydrogen bonds with residues such as Glutamic acid (Glu353) and Arginine (Arg394), while the D-ring at the other end is surrounded by a hydrophobic region. nih.govplos.org For this compound, the additional hydroxyl group at the C15 position would be expected to form specific hydrogen bonds or other polar interactions with nearby amino acid residues, influencing its binding affinity and orientation compared to other estrogens.

| Amino Acid Residue | Role in Binding | Type of Interaction |

|---|---|---|

| Glu353 | Anchors the phenolic A-ring of the ligand | Hydrogen Bond |

| Arg394 | Anchors the phenolic A-ring of the ligand | Hydrogen Bond |

| His524 | Stabilizes the D-ring end of the ligand | Hydrogen Bond |

| Leu387, Ala350, Leu525 | Form a hydrophobic pocket around the ligand | Hydrophobic/Van der Waals |

| Thr347 | Contributes to the specificity of the binding pocket | Polar/Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis

While docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of the complex over time. nsf.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the protein-ligand complex in a simulated physiological environment. nsf.gov

These simulations, often run for hundreds of nanoseconds, provide valuable information on the stability of the this compound-ER complex. nsf.govbiorxiv.org Key metrics such as the Root Mean Square Deviation (RMSD) of atomic positions are used to assess the stability of the complex; a plateau in the RMSD value over time suggests that the system has reached equilibrium. nsf.govbiorxiv.org

MD simulations have shown that the binding of a ligand significantly affects the conformational dynamics of the estrogen receptor. nsf.govnih.gov Agonist binding, for example, tends to stabilize a specific conformation of the receptor, particularly of helix 12 (H12), which is crucial for the recruitment of coactivator proteins and subsequent gene transcription. nih.gov In contrast, antagonist-bound receptors often exhibit greater fluctuations in this region. nsf.govnih.gov By performing MD simulations on the this compound-ER complex, researchers can analyze the dynamic behavior of H12 and predict whether the compound will act as an agonist or antagonist. The Root Mean Square Fluctuation (RMSF) of individual residues can pinpoint which parts of the protein become more or less flexible upon ligand binding. nsf.gov

| Parameter/Analysis | Description | Typical Findings in Estrogen Receptor Simulations |

|---|---|---|

| Simulation Time | The duration of the simulation (e.g., nanoseconds, microseconds). | Longer simulations (e.g., >100 ns) provide more reliable sampling of conformational space. osti.gov |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD indicates the complex has reached equilibrium. Agonist-bound complexes often show lower RMSD than antagonist-bound ones. nsf.govbiorxiv.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the protein. Loops and the C-terminal end of helix 12 often show high RMSF values, especially with antagonist binding. nsf.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Identifies key stable interactions that anchor the ligand in the binding pocket. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. nih.gov These in silico tools are valuable for screening large numbers of chemicals for potential estrogenic activity without the need for extensive experimental testing. nih.govnih.gov

To build a QSAR model, a set of compounds with known estrogen receptor binding affinities is used as a training set. nih.gov For each compound, a series of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, like multiple linear regression, are then used to build an equation that correlates these descriptors with the observed biological activity. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that goes a step further by considering the 3D steric and electrostatic fields surrounding the molecules. researchgate.net In a CoMFA study, the molecules in the training set are aligned, and the steric and electrostatic interaction energies are calculated at various points on a 3D grid around them. This process generates a map that indicates which regions of space are sensitive to steric bulk or electrostatic charge, providing a visual guide for designing more potent molecules. QSAR models for estrogenic compounds have successfully predicted the binding affinity of diverse chemicals to ERα and ERβ. researchgate.net Such models could be used to predict the relative binding affinity of this compound and its analogs, helping to understand how modifications to the estrone (B1671321) backbone affect receptor interaction.

In Silico Enzyme-Substrate Interaction Studies

The biological activity of this compound is not only determined by its interaction with estrogen receptors but also by its metabolic pathway. In silico methods can be used to study the interactions between this compound and the enzymes responsible for its synthesis and degradation, such as members of the cytochrome P450 (CYP) family of enzymes. nih.gov

Molecular docking can be used to predict how this compound binds to the active site of a metabolic enzyme. researchgate.net By analyzing the docked pose, researchers can identify the key amino acid residues involved in substrate recognition and catalysis. This can provide insights into the regioselectivity of the enzyme—for example, why hydroxylation occurs specifically at the 15α position. These computational approaches can help predict the routes, sites, and products of metabolism for potential drug-like molecules. news-medical.net

Advanced Research Perspectives and Future Directions

Elucidation of Novel Biological Functions and Signaling Cascades

While historically viewed as a minor metabolite of estrone (B1671321), recent research has begun to explore the unique biological roles of 15α-Hydroxyestrone and its downstream products. oup.com The presence of 15α-hydroxyestrone in significant amounts during human pregnancy suggests a potential physiological role during this period. oup.com Further investigation into its interactions with known and novel estrogen receptors is a key area of future research. oup.com It is known that estrogens can signal through multiple pathways, including the classical nuclear estrogen receptors (ERα and ERβ) and membrane-associated estrogen receptors. oup.comnih.gov The binding affinity of 15α-Hydroxyestrone for these different receptor subtypes and the subsequent downstream signaling cascades are not yet fully understood. oup.com

Future research will likely focus on delineating the specific signaling pathways activated by 15α-Hydroxyestrone. This includes investigating its potential to modulate gene expression through both genomic and non-genomic pathways. nih.gov It is possible that 15α-Hydroxyestrone has unique effects on target tissues that are distinct from those of its parent compound, estrone, and the more potent estradiol (B170435). For instance, some estrogen metabolites have been shown to have different effects on cell proliferation and other cellular processes. researchgate.net Studies are needed to determine if 15α-Hydroxyestrone exhibits similar differential activities. researchgate.net The identification of novel estrogen receptors and signaling pathways in recent years opens up new avenues for exploring the function of metabolites like 15α-Hydroxyestrone. oup.com

Application of Multi-Omics Technologies in Metabolite Profiling

The advent of multi-omics technologies, including metabolomics, proteomics, and transcriptomics, offers powerful tools for a more comprehensive understanding of the role of 15α-Hydroxyestrone in biological systems. metwarebio.com Metabolomic profiling, using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), can simultaneously identify and quantify a wide range of estrogen metabolites, including 15α-Hydroxyestrone, in various biological samples. plos.orgnih.gov This allows for a detailed mapping of the metabolic pathways involving 15α-Hydroxyestrone and how they are altered in different physiological and pathological states. nih.govfrontiersin.org

By integrating metabolomic data with proteomic and transcriptomic data, researchers can build a more complete picture of the biological impact of 15α-Hydroxyestrone. For example, identifying changes in protein expression (proteomics) and gene transcription (transcriptomics) in response to 15α-Hydroxyestrone can help to elucidate its downstream signaling pathways and biological functions. metwarebio.comnih.gov This integrated multi-omics approach can reveal novel biomarkers and therapeutic targets related to estrogen metabolism. metwarebio.com Such studies can also provide insights into how factors like diet and environmental exposures can influence the metabolic profile of estrogens, including the production of 15α-Hydroxyestrone.

Future applications of multi-omics in this area will likely involve more sophisticated data integration and network analysis to model the complex interactions between different molecular layers. science.gov This will be crucial for understanding the systems-level effects of 15α-Hydroxyestrone and its role in health and disease.

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

Accurate and sensitive measurement of 15α-Hydroxyestrone and its metabolites is essential for advancing research in this area. While significant progress has been made in analytical techniques, there is still a need for methods with even greater sensitivity and specificity, particularly for detecting the low concentrations of this metabolite in non-pregnant individuals. spandidos-publications.com

Current methods for estrogen metabolite analysis often rely on liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net The development of packed column supercritical fluid chromatography with tandem mass spectrometry (pSFC-MS/MS) has shown promise for faster analysis times compared to traditional reversed-phase high-performance liquid chromatography (RP-HPLC) MS, with comparable limits of detection and quantification. nih.gov Further refinements in chromatographic separation and mass spectrometric detection could lead to even more sensitive and high-throughput assays.

Immunoassays are another important tool for quantifying estrogen metabolites. nih.govnih.gov The development of highly specific monoclonal antibodies against 15α-Hydroxyestrone and its conjugates is crucial for creating reliable and robust immunoassays. nih.gov These assays could be valuable for large-scale epidemiological studies and for clinical monitoring. nih.gov Additionally, the synthesis of specific N-acetylglucosaminide conjugates of 15α-hydroxyestrogens is important for their use as standards in analytical methods. nih.gov

Future research in this area may also focus on the development of novel analytical platforms, such as biosensors, for the rapid and point-of-care detection of 15α-Hydroxyestrone. These advancements will be critical for a more complete understanding of the physiological and pathological roles of this estrogen metabolite.

Cross-Species Comparative Studies on 15alpha-Hydroxylation Pathways

Comparative studies of estrogen metabolism across different species can provide valuable insights into the evolution and function of specific metabolic pathways, including 15α-hydroxylation. nih.govsi.edu While 15α-hydroxylation is a significant pathway in some species, such as male rats and during human pregnancy, its prevalence and the specific enzymes involved can vary considerably between species. oup.com For example, the rabbit has been shown to convert 15α-hydroxyestrone to 15α-hydroxyestradiol-17α, a process that differs from human metabolism. cdnsciencepub.com

Studies in various animal models, from rodents to non-human primates and other species like the horse and lamprey, can help to identify the key enzymes responsible for 15α-hydroxylation and the factors that regulate their activity. bioscientifica.comnih.gov For instance, research in mice has identified the Cyp2a4 gene product as a steroid 15α-hydroxylase. unige.ch In some fungi, specific cytochrome P450 enzymes have also been identified that can perform steroidal hydroxylation. asm.org

By comparing the genetic and enzymatic machinery of 15α-hydroxylation across species, researchers can gain a better understanding of the evolutionary pressures that have shaped this pathway. pnas.orgscispace.com This comparative approach can also help to identify animal models that are most relevant for studying the role of 15α-Hydroxyestrone in human health and disease. Furthermore, understanding species-specific differences in estrogen metabolism is crucial for the interpretation of data from animal studies and their extrapolation to humans. nih.gov

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 15α-Hydroxyestrone in biological samples?

To ensure accurate quantification, researchers should employ tandem techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) coupled with derivatization to enhance ionization efficiency. For validation, include internal standards (e.g., deuterated analogs) to correct for matrix effects. Enzyme-linked immunosorbent assays (ELISA) may also be used but require rigorous cross-reactivity testing due to structural similarities with other estrogen metabolites . Sample preparation should involve solid-phase extraction (SPE) to isolate the analyte from lipids and proteins, followed by hydrolysis (if measuring conjugated forms). Method validation must adhere to FDA/ICH guidelines for precision, accuracy, and sensitivity .

Basic: What is the biological significance of 15α-Hydroxyestrone in estrogen metabolism pathways?

15α-Hydroxyestrone is a minor metabolite in the 16α-hydroxylation pathway of estradiol metabolism. Unlike 16α-hydroxyestrone (a proliferative metabolite), 15α-hydroxyestrone exhibits mixed agonist/antagonist activity at estrogen receptors (ERα/ERβ), potentially modulating cell proliferation in hormone-sensitive tissues. Researchers should use ER-transfected cell lines (e.g., MCF-7) and luciferase reporter assays to characterize receptor binding affinity and transcriptional activity. Comparative studies with 2-methoxyestrone (a protective metabolite) are critical to contextualize its role in carcinogenesis .

Basic: How can 15α-Hydroxyestrone be synthesized for in vitro and in vivo studies?

Synthesis typically involves stereoselective hydroxylation of estrone using microbial enzymes (e.g., Aspergillus niger cytochrome P450) or chemical catalysts. Purification requires reverse-phase HPLC with UV detection (λ = 280 nm). Characterization should include nuclear magnetic resonance (NMR) for stereochemical confirmation and high-resolution mass spectrometry (HRMS) for molecular validation. For in vivo studies, ensure solubility by formulating with cyclodextrins or liposomal carriers. Detailed protocols must specify batch-to-batch variability checks and endotoxin testing .

Advanced: How should researchers address contradictory findings regarding 15α-Hydroxyestrone’s role in breast cancer progression?

Contradictions often arise from differences in model systems (e.g., cell lines vs. patient-derived xenografts) or estrogen receptor isoform expression. To resolve discrepancies:

- Perform meta-analyses of existing data, stratifying by ERα/ERβ ratios and co-regulator proteins (e.g., SRC-1).

- Use CRISPR/Cas9 to knockout specific receptors in cell lines and reassess metabolite effects.

- Compare results across species (e.g., murine vs. human models) to identify conserved mechanisms.

- Validate findings in clinical cohorts using tissue microarrays and immunohistochemistry for 15α-Hydroxyestrone localization .

Advanced: What experimental design considerations are critical for studying 15α-Hydroxyestrone’s pharmacokinetics?

- Dose selection : Conduct pilot studies to establish linear pharmacokinetics, avoiding saturation of metabolic enzymes (e.g., CYP1A1/1B1).

- Matrix effects : Use stable isotope-labeled tracers to distinguish endogenous vs. exogenous metabolite levels in plasma/tissue.

- Temporal sampling : Collect serial samples over 24–72 hours to capture elimination half-life and enterohepatic recirculation.

- Tissue distribution : Employ whole-body autoradiography or mass spectrometry imaging (MSI) to map metabolite accumulation .

Advanced: How can researchers reconcile conflicting data on 15α-Hydroxyestrone’s oxidative stability in storage?

Divergent stability reports may stem from variations in storage conditions or solvent systems. To standardize protocols:

- Conduct accelerated stability studies under ICH Q1A guidelines (25°C/60% RH and 40°C/75% RH) with HPLC monitoring.

- Compare degradation rates in aqueous vs. organic solvents (e.g., methanol vs. DMSO).

- Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to buffer solutions and assess protective effects .

Advanced: What strategies are effective for integrating 15α-Hydroxyestrone data with broader estrogen metabolome analyses?

- Use untargeted metabolomics (e.g., UPLC-QTOF-MS) to profile full estrogen pathways, then apply pathway enrichment tools (e.g., MetaboAnalyst) to identify dysregulated nodes.

- Combine with transcriptomics (RNA-seq) to correlate metabolite levels with phase I/II enzyme expression (e.g., CYP450s, UGTs).

- Apply machine learning models to predict metabolite interactions and clinical outcomes from multi-omics datasets .

Advanced: What methodological pitfalls should researchers avoid when investigating 15α-Hydroxyestrone’s epigenetic effects?

- Artifacts in DNA methylation assays : Pre-treat cells with ER antagonists (e.g., fulvestrant) to isolate metabolite-specific effects from endogenous estrogen interference.

- Off-target histone modifications : Use chromatin immunoprecipitation (ChIP) with validated antibodies and include negative controls (e.g., siRNA knockdown of target enzymes).

- Cellular context : Compare results across primary cells (e.g., mammary epithelial cells) and immortalized lines to avoid culture-induced bias .

Advanced: How can in silico modeling improve understanding of 15α-Hydroxyestrone’s interactions with non-classical estrogen targets?

- Perform molecular docking with GPER1 or membrane-associated ERs using tools like AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements.

- Simulate metabolite dynamics under varying redox conditions (e.g., tumor microenvironments) using systems biology platforms (COPASI).

- Cross-reference with clinical data to prioritize targets for functional validation .

Advanced: What are the key challenges in establishing 15α-Hydroxyestrone’s role in menopausal hormone therapy (MHT) research?

- Dose-response complexity : Use adaptive trial designs to evaluate multiple dosing regimens and metabolite ratios.

- Endpoint selection : Include bone density markers (e.g., osteocalcin) and cardiovascular biomarkers (e.g., CRP) alongside traditional ER activity assays.

- Ethical constraints : Partner with biorepositories to access longitudinal samples from MHT cohorts, ensuring informed consent for secondary metabolite analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.